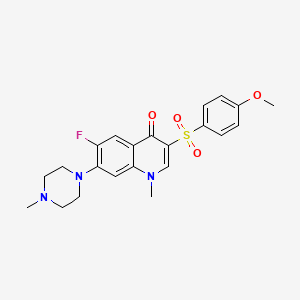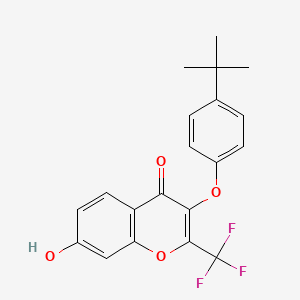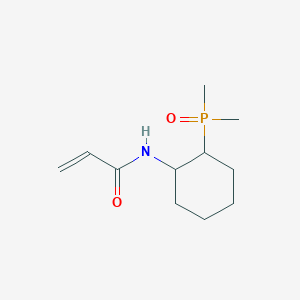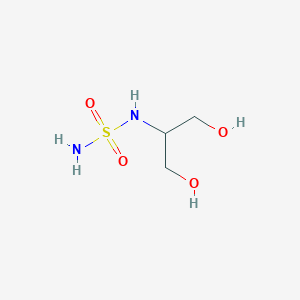![molecular formula C16H14N4O2S B2407559 2-((4,6-ジメチルピリミジン-2-イル)チオ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒド CAS No. 324544-94-7](/img/structure/B2407559.png)
2-((4,6-ジメチルピリミジン-2-イル)チオ)-9-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
科学的研究の応用
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用機序
Target of Action
The primary target of this compound is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
The compound interacts with SIRT2, inhibiting its function . This interaction results in changes to the biological processes regulated by SIRT2, including cell cycle regulation, autophagy, and immune and inflammatory responses .
Biochemical Pathways
The inhibition of SIRT2 affects the biochemical pathways it regulates. For instance, it can disrupt cell cycle regulation, leading to changes in cell proliferation . It can also affect autophagy, a process involved in the degradation and recycling of cellular components .
Pharmacokinetics
Its ability to inhibit sirt2 suggests that it can be absorbed and distributed to the sites where sirt2 is active .
Result of Action
The inhibition of SIRT2 by this compound can lead to molecular and cellular effects such as changes in cell proliferation and autophagy . In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to be a potent inhibitor of human sirtuin 2 (SIRT2), a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Cellular Effects
The compound has shown to influence cell function significantly. In cellular assays, it demonstrated a potent ability to inhibit human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory effect on SIRT2 is particularly noteworthy, as it contributes to its potential as a therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a cyclization reaction.
Thioether Formation:
Pyrido[1,2-a]pyrimidine Ring Formation: The final step involves the formation of the pyrido[1,2-a]pyrimidine ring through a condensation reaction with appropriate aldehyde and amine derivatives
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar steps as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
類似化合物との比較
Similar Compounds
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Another potent SIRT2 inhibitor with similar biological activities.
2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione: Known for its photophysical properties and applications in material science.
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde stands out due to its unique structure, which combines a pyrimidine ring with a pyrido[1,2-a]pyrimidine scaffold, providing distinct biological and chemical properties .
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9-5-4-6-20-13(9)19-14(12(8-21)15(20)22)23-16-17-10(2)7-11(3)18-16/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBJGGGSMUFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)SC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)
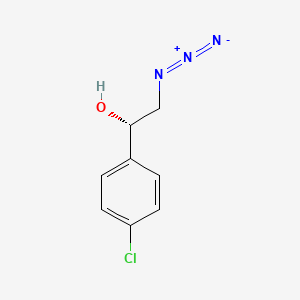
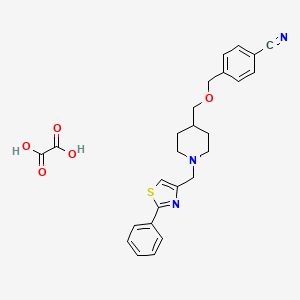
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2407484.png)
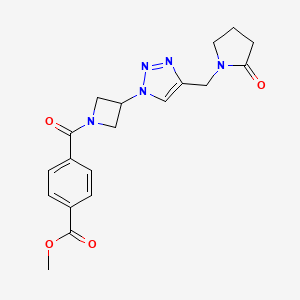
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)
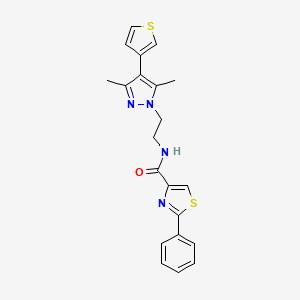
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
